molecular formula C3H5N3O B15234621 4-Amino-1H-imidazol-2(3H)-one

4-Amino-1H-imidazol-2(3H)-one

Cat. No.: B15234621
M. Wt: 99.09 g/mol
InChI Key: DXRCJLWBMRIZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-imidazol-2(3H)-one is a heterocyclic organic compound featuring an imidazole ring with an amino group at the 4-position and a keto group at the 2-position. Compounds with imidazole rings are known for their biological activity and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1H-imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia and an amine. The reaction conditions often include:

    Temperature: Moderate heating (50-100°C)

    Solvent: Aqueous or alcoholic medium

    Catalysts: Acidic or basic catalysts to facilitate cyclization

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:

    Continuous flow reactors: for better control of reaction conditions

    Purification steps: such as crystallization or chromatography to obtain high-purity products

Chemical Reactions Analysis

Types of Reactions

4-Amino-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to imidazole-2,4-dione using oxidizing agents like hydrogen peroxide

    Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride

    Substitution: Nucleophilic substitution at the amino group with electrophiles

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Imidazole-2,4-dione

    Reduction Products: 4-Amino-1H-imidazol-2-ol

    Substitution Products: N-substituted imidazoles

Scientific Research Applications

4-Amino-1H-imidazol-2(3H)-one has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties

    Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to biologically active molecules

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-Amino-1H-imidazol-2(3H)-one depends on its specific application:

    Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways

    Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Lacks the amino and keto groups but shares the core structure

    4-Aminoimidazole: Similar structure but lacks the keto group

    Imidazole-2-one: Similar structure but lacks the amino group

Uniqueness

4-Amino-1H-imidazol-2(3H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C3H5N3O

Molecular Weight

99.09 g/mol

IUPAC Name

4-amino-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H,4H2,(H2,5,6,7)

InChI Key

DXRCJLWBMRIZEQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.